tert-butyl 4-[(piperidin-4-yl)methyl]piperidine-1-carboxylate hydrochloride
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Overview
Description
tert-Butyl 4-[(piperidin-4-yl)methyl]piperidine-1-carboxylate hydrochloride: is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a piperidine ring, and a carboxylate group. It is commonly used in organic synthesis and has applications in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[(piperidin-4-yl)methyl]piperidine-1-carboxylate hydrochloride typically involves the reaction of piperidine derivatives with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-[(piperidin-4-yl)methyl]piperidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 4-[(piperidin-4-yl)methyl]piperidine-1-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of new synthetic methodologies and the study of reaction mechanisms .
Biology: In biology, this compound is used in the study of cellular processes and the development of new biochemical assays. It serves as a tool for probing the function of specific proteins and enzymes .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is used in the development of new drugs, particularly those targeting neurological and psychiatric disorders .
Industry: In industry, this compound is used in the production of pharmaceuticals and fine chemicals. It is valued for its stability and reactivity, making it a versatile intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl 4-[(piperidin-4-yl)methyl]piperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound is used as a semi-flexible linker in the development of proteolysis-targeting chimeras (PROTACs) for targeted protein degradation.
tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate: This compound is also used in PROTAC development and has similar applications in targeted protein degradation.
Uniqueness: tert-Butyl 4-[(piperidin-4-yl)methyl]piperidine-1-carboxylate hydrochloride is unique due to its specific structure, which imparts distinct reactivity and stability. This makes it particularly valuable in synthetic chemistry and drug development, where precise control over molecular interactions is crucial .
Properties
CAS No. |
2551119-89-0 |
---|---|
Molecular Formula |
C16H31ClN2O2 |
Molecular Weight |
318.9 |
Purity |
95 |
Origin of Product |
United States |
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